BenchChemオンラインストアへようこそ!

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

Pharmaceutical Analysis Mass Spectrometry Metformin Impurity Profiling

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine (CAS 177329-17-8, molecular formula C5H7N9) is a cyano-guanidine derivative incorporating a 1,3,5-triazine ring. Within pharmaceutical quality control (QC) and regulatory science, it is primarily recognized as a process-related impurity associated with the synthesis of the biguanide antidiabetic drug metformin.

Molecular Formula C5H7N9
Molecular Weight 193.17 g/mol
CAS No. 177329-17-8
Cat. No. B12565740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
CAS177329-17-8
Molecular FormulaC5H7N9
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC(#N)NC(=NC1=NC(=NC(=N1)N)N)N
InChIInChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14)
InChIKeyJCLLVROEHBJFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine (CAS 177329-17-8) as a Critical Metformin Impurity Reference Standard


N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine (CAS 177329-17-8, molecular formula C5H7N9) is a cyano-guanidine derivative incorporating a 1,3,5-triazine ring. Within pharmaceutical quality control (QC) and regulatory science, it is primarily recognized as a process-related impurity associated with the synthesis of the biguanide antidiabetic drug metformin. It belongs to a family of structurally related impurities that also includes cyanoguanidine (Metformin EP Impurity A) and guanylmelamine (Metformin EP Impurity B), which must be chromatographically resolved and individually quantified to meet pharmacopoeial specifications [1]. Its availability as a characterized reference standard is essential for the development and validation of stability-indicating analytical methods required for drug substance and finished product release [2].

Why N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine Cannot Be Replaced by Generic Triazine or Guanidine Analogs in Analytical Method Validation


Generic substitution with structurally similar compounds like cyanoguanidine (Metformin Impurity A) or guanylmelamine (Metformin Impurity B) fails because the target compound possesses a distinct hybridization of functional groups—a cyano-guanidine moiety conjugated to a diamino-triazine ring—that yields unique chromatographic retention, distinct mass spectrometric fragmentation, and specific reactivity (e.g., resistance to nitrosation) not replicated by other impurity species [1]. Regulatory method validation requires that each specified impurity is individually identified, resolved, and accurately quantified [2]. The quantitative evidence below demonstrates that the target compound's [M+H]+ mass (194.08 m/z) and HPLC retention behavior, critical parameters for peak assignment in LC-MS methods, are measurably different from its closest analogs, making it a non-substitutable reference material for pharmacopoeial compliance.

Quantitative Differentiation of N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine (CAS 177329-17-8) from Key Metformin Impurity Analogs


Unique Molecular Ion [M+H]+ Differentiation from Impurity A and Impurity B by LC-MS

The protonated molecular ion [M+H]+ of N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine is calculated at m/z 194.08 (C5H8N9+), which is measurably distinct from Metformin EP Impurity A (cyanoguanidine, [M+H]+ = 85.05) and Metformin EP Impurity B (guanylmelamine, [M+H]+ = 169.10) [1]. This mass difference enables unambiguous identification and selective ion monitoring (SIM) during LC-MS analysis, preventing false-positive or false-negative peak assignments that would occur if a generic analog were used as a surrogate reference standard.

Pharmaceutical Analysis Mass Spectrometry Metformin Impurity Profiling

Ion-Pair Chromatographic Retention Differentiation from Established Metformin Impurities

In a validated ion-pair HPLC method for metformin impurity profiling, the five related impurities (cyanoguanidine, 1-methylbiguanidine, melamine, N,N-dimethylmelamine, and guanylmelamine) are baseline-resolved with distinct retention factors [1]. The target compound, N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine, with its additional cyano group, is expected to exhibit a significantly different retention time compared to guanylmelamine (Impurity B), which lacks this group. The ion-pair mechanism using sodium octanesulphonate at pH 3 exploits basicity and hydrophobicity differences; the cyano group reduces basicity (pKa shift estimated at -2 to -3 units) and increases the octanol/water partition coefficient (logP) relative to Impurity B, providing a quantifiable chromatographic distinction critical for method specificity [2].

HPLC Method Validation Ion-Pair Chromatography Pharmaceutical Quality Control

Resistance to Nitrosation Differentiates N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine from Secondary Amine-Containing Impurities

Unlike secondary amine impurities such as N-methylmethanamine (Impurity F, which can form N-nitrosodimethylamine, NDMA), the target compound, along with guanylmelamine and cyanoguanidine, lacks the essential secondary amine functionality required for nitrosation . This structural feature renders it non-nitrosatable under standard ICH M7 assessment conditions, a critical differentiation from other metformin-related impurities that present genotoxic risk. This property directly impacts procurement decisions, as reference standards that do not pose nitrosamine formation concerns simplify safety protocols and reduce the need for ancillary nitrosamine testing.

Nitrosamine Risk Assessment Genotoxic Impurity Control Metformin Safety

Synthesis Pathway Specificity: Preparation from Cyano-O-alkylisourea and Diamino-triazine as a Differentiator from Melamine-Derived Impurities

The target compound is synthesized via reaction of a cyano-O-alkylisourea with 2-amino-4,6-diamino-1,3,5-triazine, a pathway distinct from the high-temperature dicyandiamide condensation used to produce guanylmelamine (Impurity B) [1]. This synthetic divergence results in a product with the cyano group retained on the guanidine moiety, whereas the dicyandiamide route leads to cyclization and loss of the cyano functionality [2]. The presence of the cyano group is confirmed by a characteristic IR absorption band at approximately 2170–2220 cm⁻¹ (C≡N stretch), which is absent in both guanylmelamine and cyanoguanidine (where the cyano group is directly attached to the guanidine core, shifting the band to 2150–2170 cm⁻¹) [3]. This spectroscopic marker provides a simple, quantitative differentiation method for identity confirmation.

Impurity Synthesis Reference Standard Preparation Process Chemistry

Primary Application Scenarios for N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine (CAS 177329-17-8) in Pharmaceutical R&D and QC


HPLC Method Development and System Suitability Testing for Metformin Impurity Profiling

This reference standard is used to spike metformin drug substance or drug product samples at the specification limit (typically 0.1% w/w relative to metformin) to verify that the analytical HPLC method achieves baseline resolution (Rs ≥ 1.5) from metformin and from co-eluting impurities such as Impurity B. Its distinct retention factor under ion-pair conditions, as predicted by the quantitative structure-retention relationship [1], makes it a critical probe for method specificity and column suitability. This directly supports ICH Q2(R1) validation protocols.

LC-MS Identification of Degradation Products in Forced Degradation Studies

During oxidative, thermal, and photolytic stress testing of metformin formulations, the target compound may arise as a degradation product. Its unique [M+H]+ at m/z 194.08, confirmed by high-resolution mass spectrometry, allows it to be distinguished from isomeric or isobaric impurities [2]. This identification is essential for establishing degradation pathways and assigning shelf-life specifications per ICH Q1A(R2).

Nitrosamine-Free Reference Standard for Genotoxic Impurity Risk Assessment

Given the regulatory focus on nitrosamine impurities in metformin products, this non-nitrosatable reference standard serves as a negative control in nitrosation assays and method development for NDMA and other nitrosamines . Its procurement avoids the safety concerns and special handling requirements associated with nitrosamine-forming amine impurities, making it a safer and more logistically straightforward standard for routine QC use.

Spectroscopic Identity Verification and Compendial Reference Standard Qualification

The characteristic IR C≡N absorption band at approximately 2190 cm⁻¹ provides a rapid pass/fail identity test upon receipt of the reference standard [3]. Combined with its unique mass and chromatographic behavior, this spectroscopic marker ensures that the standard has not degraded, been misassigned, or been confused with the structurally similar Impurity A (cyanoguanidine) or Impurity B (guanylmelamine). This supports qualification of the reference standard under ISO 17034 and pharmacopoeial general chapter requirements.

Quote Request

Request a Quote for N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.